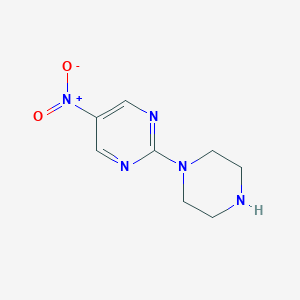

5-Nitro-2-(piperazin-1-YL)pyrimidine

Vue d'ensemble

Description

5-Nitro-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. The presence of the nitro group and the piperazine ring can impart unique chemical and biological properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperazine under basic conditions. For example, 2-chloropyrimidine can be reacted with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile to yield 2-(piperazin-1-yl)pyrimidine. The nitro group can then be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Cyclization: Suitable cyclizing agents and conditions depending on the desired product.

Major Products Formed

Reduction: 5-Amino-2-(piperazin-1-yl)pyrimidine.

Substitution: Various N-substituted piperazine derivatives.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Applications:

5-Nitro-2-(piperazin-1-YL)pyrimidine has been investigated as a lead compound for developing drugs targeting neurological disorders. Its ability to inhibit acetylcholinesterase positions it as a candidate for treating conditions such as Alzheimer’s disease and other cognitive impairments. The mechanism involves the compound binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Enzyme Inhibition:

Research has shown that derivatives of this compound exhibit selective inhibitory activity against monoamine oxidases (MAOs), which are relevant in treating depression and anxiety disorders. The nitro group can undergo reduction to yield amino derivatives, potentially altering their biological activity and enhancing therapeutic efficacy .

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for various nucleophilic substitution reactions, enabling further modifications to enhance pharmacological properties.

Synthetic Routes:

The synthesis typically involves multi-step processes starting from 2-chloro-5-nitropyrimidine, which reacts with piperazine under specific conditions using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to yield the desired compound.

Antioxidant and Antimicrobial Properties:

Recent studies have explored the antioxidant activities of pyrimidine derivatives, including this compound. These compounds have shown potential in combating oxidative stress-related diseases due to their ability to scavenge free radicals . Additionally, their structural versatility opens avenues for developing new antimicrobial agents.

Molecular Docking Studies:

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action as an inhibitor. These studies are crucial for optimizing modifications that can enhance efficacy and selectivity against specific enzymes or receptors .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Nitro-2-(piperazin-1-yl)pyrimidine depends on its specific application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a nitro group.

2-(1-Piperazinyl)pyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

Piperazine-containing thiazolopyrimidines: More complex structures with additional heterocyclic rings.

Uniqueness

5-Nitro-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the piperazine ring allows for various substitution reactions, making it a versatile scaffold in medicinal chemistry.

Activité Biologique

5-Nitro-2-(piperazin-1-YL)pyrimidine, a compound featuring a pyrimidine ring with a nitro group and a piperazine moiety, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.

- Nitro Group : A nitro (-NO₂) substituent at position 5, which is known to enhance biological activity.

- Piperazine Moiety : A piperazine ring attached at position 2, contributing to its pharmacological properties.

The compound's CAS number is 153466-03-6, and it is commercially available for research purposes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed IC50 values of 2.74 µM against MCF-7 (breast cancer), 4.92 µM against HepG2 (liver cancer), and 1.96 µM against A549 (lung cancer) cells . These results indicate that it is more potent than some existing anticancer drugs such as erlotinib.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.74 |

| HepG2 | 4.92 |

| A549 | 1.96 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains such as MRSA and VRE . This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 0.5 |

| VRE | 1 |

| Linezolid-resistant S. aureus | 2 |

| Linezolid-resistant S. pneumoniae | 4 |

The biological activity of this compound is attributed to its interaction with key molecular targets involved in cancer cell proliferation and bacterial survival. The nitro group may undergo reduction in biological systems, leading to the formation of reactive species that can induce cellular damage or apoptosis in cancer cells . Additionally, the piperazine moiety enhances solubility and bioavailability, facilitating its interaction with biological targets.

Study on Anticancer Efficacy

In a recent study conducted by Uysal et al., the efficacy of various pyrimidine derivatives, including this compound, was evaluated for their anticancer properties. The study utilized multiple cancer cell lines and demonstrated that this compound significantly inhibited cell growth compared to controls .

Antimicrobial Evaluation

Kumari et al. investigated the antimicrobial properties of several pyrimidine derivatives targeting DNA gyrase, an essential enzyme in bacterial DNA replication. The study found that compounds similar to this compound effectively inhibited DNA gyrase activity, leading to bacterial cell death .

Propriétés

IUPAC Name |

5-nitro-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c14-13(15)7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOCXWZSVVSETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615465 | |

| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153466-03-6 | |

| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.